molecular formula C15H11N3O B12510698 2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)-

2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)-

Cat. No.: B12510698
M. Wt: 249.27 g/mol
InChI Key: DATACIMLAIVDGY-UHFFFAOYSA-N
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Description

2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- is a chemical compound with a complex structure that includes a propenamide backbone, a cyano group, a phenyl ring, and a pyridinyl group

Preparation Methods

The synthesis of 2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-cyano-3-phenylacrylic acid with 2-aminopyridine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-cyano-3-phenyl-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C15H11N3O/c16-11-13(10-12-6-2-1-3-7-12)15(19)18-14-8-4-5-9-17-14/h1-10H,(H,17,18,19)

InChI Key

DATACIMLAIVDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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